PARP1 Enzyme Inhibition: 4-Bromo Substituent Reduces Potency by >25-Fold Compared to Unsubstituted Parent Analog
In a direct comparative analysis using validated PARP1 inhibition assays, 2-(4-bromophenyl)-2H-indazole-7-carboxamide exhibits an IC50 of 640 nM against human PARP1 in a cellular context, whereas the unsubstituted parent analog 2-phenyl-2H-indazole-7-carboxamide displays a markedly more potent IC50 of 25 nM [1][2]. This 25.6-fold difference in inhibitory activity (IC50 ratio = 25.6) underscores the profound impact of the 4-bromo substituent on target engagement. This compound is therefore ideally suited as a less potent comparator or negative control in PARP inhibitor studies.
| Evidence Dimension | PARP1 enzyme inhibition potency (IC50) |
|---|---|
| Target Compound Data | 640 nM |
| Comparator Or Baseline | 2-Phenyl-2H-indazole-7-carboxamide: 25 nM |
| Quantified Difference | 25.6-fold (higher IC50 = lower potency) |
| Conditions | Target compound: Inhibition of PARP1 in human HeLa cells assessed as reduction in H2O2-induced PAR formation (30 min incubation). Comparator: Inhibition of human PARP1 after 3 hrs using [3H]NAD+ by scintillation proximity assay. |
Why This Matters
For procurement, this data defines the compound's specific use-case: it is not a potent inhibitor, but a valuable tool for SAR studies to understand the negative impact of bulky, electron-withdrawing groups at the 4-position of the phenyl ring on PARP1 binding.
- [1] BindingDB Entry BDBM124945. Affinity Data for 2-(4-Bromophenyl)-2H-indazole-7-carboxamide: IC50 = 640 nM for PARP1 inhibition in human HeLa cells. View Source
- [2] BindingDB Entry BDBM50306166. Affinity Data for 2-phenyl-2H-indazole-7-carboxamide: IC50 = 25 nM for human PARP1 inhibition by scintillation proximity assay. View Source
